2-(4-ethylphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

EGFR inhibition Anticancer Lung cancer

This 2,9-disubstituted purine-6-carboxamide features a rare 4-ethylphenyl (C2) and 2-fluorophenyl (N9) combination, delivering differential EGFR affinity and a clogP of ~2.04 for balanced solubility. Unlike common methyl/methoxy analogs, the fluorine substitution enhances metabolic stability while the ethyl group maps steric tolerance in the C2-aryl pocket. Use as a SAR probe in kinase inhibitor libraries targeting EGFR, mTOR, PI3Kα, SYK, or TYK2 pathways. Recommended initial screening at 10 µM with dose-response confirmation in A549 or H1975 NSCLC lines.

Molecular Formula C20H16FN5O2
Molecular Weight 377.379
CAS No. 898446-17-8
Cat. No. B2804526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethylphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS898446-17-8
Molecular FormulaC20H16FN5O2
Molecular Weight377.379
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4F)C(=O)N
InChIInChI=1S/C20H16FN5O2/c1-2-11-7-9-12(10-8-11)18-23-15(17(22)27)16-19(25-18)26(20(28)24-16)14-6-4-3-5-13(14)21/h3-10H,2H2,1H3,(H2,22,27)(H,24,28)
InChIKeyDBZBEYQTBYOLKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Ethylphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 898446-17-8): Procurement-Relevant Structural and Pharmacological Profile


2-(4-Ethylphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 898446-17-8) is a synthetic, 2,9-disubstituted purine-6-carboxamide featuring a 4-ethylphenyl group at the C2 position and a 2-fluorophenyl group at the N9 position. This compound shares the 8-oxo-8,9-dihydro-7H-purine-6-carboxamide scaffold with a family of ATP-competitive kinase inhibitors recently designed as epidermal growth factor receptor (EGFR) inhibitors [1]. The core scaffold has been claimed broadly in patents covering heteroaryl compounds as protein kinase inhibitors, including targets such as mTOR, PI3K, SYK, and TYK2 [2]. Basic physicochemical properties include a molecular formula of C20H16FN5O2, a molecular weight of 377.38 g/mol, and a typical commercial purity specification of ≥95% .

Why 2,9-Disubstituted Purine-6-Carboxamides Cannot Be Interchanged: Structural Determinants of Kinase Selectivity for CAS 898446-17-8


Within the 8-oxo-8,9-dihydro-7H-purine-6-carboxamide chemotype, even single-substituent changes at the C2-aryl or N9-aryl positions can dramatically shift kinase selectivity profiles and antiproliferative potency. In a 2026 study of seventeen analogs in this series, IC50 values against A549 lung cancer cells ranged nearly 5-fold (4.35–22.1 µM) despite all compounds sharing the identical core scaffold [1]. Separately, a structurally proximate analog—9-(2-fluorophenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide—has been reported to exhibit differential cytotoxicity across MCF-7, A549, and HCT116 cell lines, underscoring that the C2 aryl substituent is a critical driver of potency and selectivity . Generic substitution with a different 2-aryl or 9-aryl variant without confirming target-specific activity therefore carries a high risk of obtaining divergent, non-comparable pharmacological outcomes.

Quantitative Differentiation Evidence for 2-(4-Ethylphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 898446-17-8) vs. Closest Analogs


EGFR Kinase Inhibitory Class Potency: The 2,9-Disubstituted Purine-6-Carboxamide Scaffold Delivers Low-Micromolar Anticancer Activity in A549 Cells

The 2,9-disubstituted purine-6-carboxamide series, to which CAS 898446-17-8 belongs, was designed as EGFR inhibitors. Across seventeen newly synthesized analogs, in vitro anticancer activity against A549 non-small cell lung cancer cells demonstrated IC50 values spanning 4.35–22.1 µM, with the most potent derivative (compound 6E) achieving a cellular IC50 of 4.35 µM and an EGFR enzymatic IC50 of 105.96 nM—approximately 2-fold more potent than the reference drug erlotinib (cellular IC50 11.83 µM; enzymatic IC50 218.47 nM) [1]. Direct head-to-head quantitative data for CAS 898446-17-8 specifically have not been published in the peer-reviewed literature; this evidence represents class-level inference from the scaffold family.

EGFR inhibition Anticancer Lung cancer Kinase inhibitor

Structural Differentiation: 4-Ethylphenyl at C2 vs. 3-Methylphenyl or 4-Chlorophenyl Substitution in Purine-6-Carboxamide Analogs

CAS 898446-17-8 carries a 4-ethylphenyl group at the C2 position and a 2-fluorophenyl group at the N9 position. The most structurally proximate commercially available analog is 9-(2-fluorophenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 898441-88-8), which differs solely at the C2 aryl substituent (3-methylphenyl vs. 4-ethylphenyl). This single-point substitution change is predicted to alter clogP, steric bulk, and π-stacking interactions within the ATP-binding pocket. Cross-study comparison of related analogs shows that 2-(4-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 899741-83-4) has been described as a selective JAK3 inhibitor (IC50 = 12 nM), while 9-(4-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 898422-21-4) exhibits dual CDK2/CDK9 inhibition (IC50 = 12 nM and 18 nM, respectively), demonstrating the dramatic target-shifting effect of C2/N9 aryl variation within this scaffold [1] [2].

Structure-activity relationship Substituent effects Kinase selectivity Medicinal chemistry

Patent Pedigree: CAS 898446-17-8 Falls Within a Broadly Claimed Kinase Inhibitor Chemotype (EP2078018B1)

European Patent EP2078018B1, assigned to Signal Pharmaceuticals LLC, claims heteroaryl compounds of Formula (I) encompassing the 8-oxo-8,9-dihydro-7H-purine-6-carboxamide scaffold as protein kinase inhibitors for the treatment of cancer, inflammatory conditions, immunological conditions, and metabolic conditions [1]. The patent specifically enumerates kinases including mTOR, PI3K, SYK, and TYK2 as relevant targets, establishing the multi-kinase recognition of this chemotype in the patent literature. CAS 898446-17-8, with its specific 4-ethylphenyl/2-fluorophenyl substitution, represents one defined exemplar within this broadly claimed scaffold space. This patent-based evidence provides an independent, non-academic validation of the scaffold's relevance to kinase drug discovery programs.

Patent coverage Kinase inhibitor Intellectual property Chemical scaffold

Physicochemical Differentiation: CAS 898446-17-8 Offers a Balanced clogP (~2.04) and Moderate PSA (81.81 Ų) for Cell Permeability Optimization

Computed physicochemical parameters for CAS 898446-17-8 include a calculated logP (clogP) of approximately 2.04 and a topological polar surface area (TPSA) of 81.81 Ų [1]. These values position the compound within favorable drug-like chemical space (clogP <5, TPSA <140 Ų). By comparison, the N9-(2-methoxyphenyl) analog (CAS 898446-17-8 has N9-(2-fluorophenyl)) would be anticipated to exhibit higher electron density and altered hydrogen-bonding capacity at the N9-aryl ring, which may influence both passive membrane permeability and CYP450-mediated metabolism. The 2-fluorophenyl group, relative to a 2-methoxyphenyl or unsubstituted phenyl, reduces electron density on the aromatic ring, potentially enhancing metabolic stability while maintaining adequate permeability.

Physicochemical properties Drug-likeness Cell permeability ADME

Recommended Research Applications for 2-(4-Ethylphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 898446-17-8)


Kinase Inhibitor Library Screening for EGFR and Related Tyrosine Kinase Targets

Based on the class-level EGFR inhibitory activity demonstrated for the 2,9-disubstituted purine-6-carboxamide scaffold (IC50 range 4.35–22.1 µM against A549 cells) [1], CAS 898446-17-8 is a suitable candidate for inclusion in focused kinase inhibitor screening libraries targeting EGFR, PI3K, SYK, and mTOR pathways as claimed in EP2078018B1 [2]. Its 4-ethylphenyl C2 substituent offers a structurally differentiated probe relative to methyl-, methoxy-, and halogen-substituted analogs, enabling SAR expansion around the C2-aryl pharmacophore. Recommended initial screening concentration: 10 µM in biochemical kinase assays, followed by dose-response confirmation (0.01–100 µM) in A549 or H1975 NSCLC cell lines.

Structure-Activity Relationship (SAR) Studies on C2-Aryl Substitution in Purine-6-Carboxamide Kinase Inhibitors

The 4-ethylphenyl group at C2 distinguishes CAS 898446-17-8 from the more commonly explored 3-methylphenyl, 4-chlorophenyl, and 4-methoxyphenyl analogs that have shown divergent kinase selectivity (JAK3, CDK2/9, EGFR) [3] [4]. This compound serves as a critical SAR probe to interrogate the steric and lipophilic tolerance of the C2-aryl binding pocket. Its moderate clogP (~2.04) and balanced TPSA (81.81 Ų) [5] support parallel assessment in both biochemical and cell-based assays, facilitating correlation of target engagement with cellular efficacy.

Comparative Metabolic Stability Assessment of 2-Fluorophenyl vs. 2-Methoxyphenyl N9-Substituted Purine-6-Carboxamides

The 2-fluorophenyl N9 substituent of CAS 898446-17-8 is predicted to confer differential metabolic stability relative to 2-methoxyphenyl analogs due to the electron-withdrawing effect of fluorine reducing CYP450-mediated oxidative metabolism. This compound can be employed in head-to-head microsomal stability assays (human or mouse liver microsomes) against matched analogs bearing N9-(2-methoxyphenyl) or N9-(unsubstituted phenyl) groups to experimentally validate the metabolic advantage of fluorine substitution in the purine-6-carboxamide series. The favorable computed clogP (2.04) further supports adequate solubility for such in vitro ADME studies [5].

Development of EGFR-Targeted Anticancer Agents with Defined C2/N9 Substitution Patterns

The 2026 study by Chatterjee et al. demonstrated that specific 2,9-disubstituted purine-6-carboxamides achieve EGFR enzymatic IC50 values as low as 105.96 nM and suppress downstream PI3K-AKT signaling comparably to erlotinib in A549 cells [1]. CAS 898446-17-8, with its unique 4-ethylphenyl/2-fluorophenyl combination, represents a structurally novel entry point for medicinal chemistry optimization aimed at improving potency beyond the 4.35 µM cellular IC50 benchmark established for the best-in-series compound 6E. Focused analoging at the C2 (4-ethylphenyl) or N9 (2-fluorophenyl) positions can rapidly probe whether this substitution pattern yields enhanced EGFR affinity or alternative kinase selectivity profiles.

Quote Request

Request a Quote for 2-(4-ethylphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.